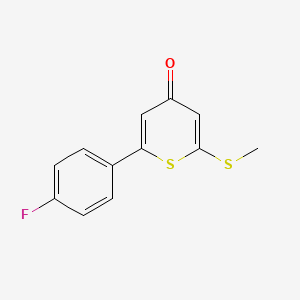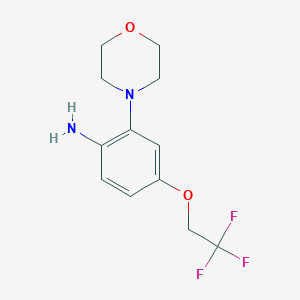
2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline is an organic compound with the molecular formula C11H14F3NO2. It is a derivative of aniline, where the aniline ring is substituted with a morpholine group and a trifluoroethoxy group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline typically involves the reaction of 4-chloroaniline with 2,2,2-trifluoroethanol under acidic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the trifluoroethoxy group. The resulting intermediate is then reacted with morpholine to introduce the morpholino group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes for imaging and diagnostic purposes.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline involves its interaction with specific molecular targets and pathways. The morpholino group can enhance the compound’s ability to interact with biological molecules, while the trifluoroethoxy group can increase its lipophilicity and membrane permeability. These properties enable the compound to effectively modulate the activity of enzymes and receptors involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,2,2-Trifluoroethoxy)aniline: This compound lacks the morpholino group but shares the trifluoroethoxy substitution on the aniline ring.
2-Morpholinoaniline: This compound lacks the trifluoroethoxy group but contains the morpholino substitution on the aniline ring.
Uniqueness
2-Morpholino-4-(2,2,2-trifluoroethoxy)aniline is unique due to the presence of both the morpholino and trifluoroethoxy groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H15F3N2O2 |
|---|---|
Peso molecular |
276.25 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-4-(2,2,2-trifluoroethoxy)aniline |
InChI |
InChI=1S/C12H15F3N2O2/c13-12(14,15)8-19-9-1-2-10(16)11(7-9)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 |
Clave InChI |
KALHGYMPLDQBOY-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=C(C=CC(=C2)OCC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


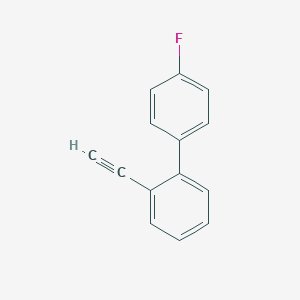
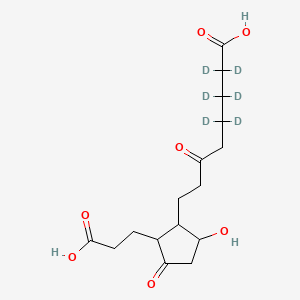



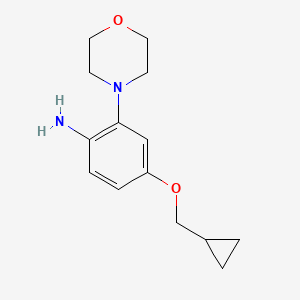
![2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]-1-(P-toluenesulfonyl)-ethanol](/img/structure/B13721966.png)
![[(4-Hydroxyphenyl)sulfanyl]methanimidamide 3,5-Dinitrobenzoate](/img/structure/B13721971.png)
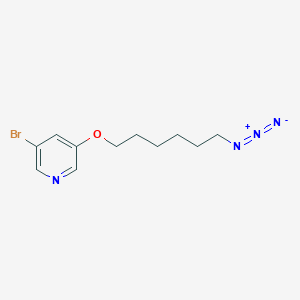

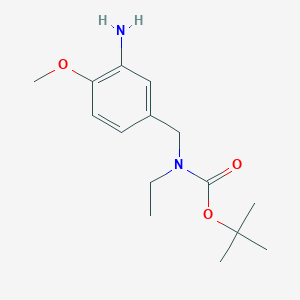

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
